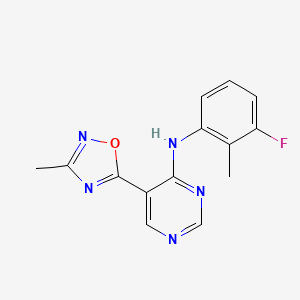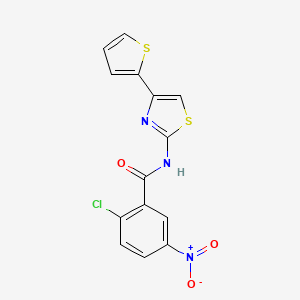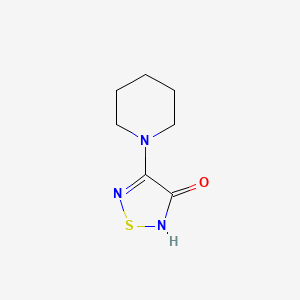
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea, also known as DTA-1, is a small molecule drug that is used in scientific research. It belongs to the class of drugs known as immune checkpoint inhibitors, which are used in cancer immunotherapy. DTA-1 is a promising drug that has shown significant results in preclinical studies, and it is currently being evaluated in clinical trials.
科学的研究の応用
Directed Lithiation and Electrophilic Substitution
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases its utility in organic synthesis. The process involves doubly lithiating the molecule, allowing for high yields of substituted products through reactions with various electrophiles. This methodology opens avenues for synthesizing complex molecules, including those with potential pharmacological activities (Smith, El‐Hiti, & Alshammari, 2013).
Acetylcholinesterase Inhibition for Neurodegenerative Disorders
A study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, including derivatives similar to the target compound, demonstrated their potential as acetylcholinesterase inhibitors. This research highlights the compound's relevance in designing treatments for neurodegenerative disorders such as Alzheimer's disease. The study focused on optimizing the spacer length for efficient interaction with enzyme hydrophobic binding sites, suggesting a promising approach to drug design (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Synthetic Pathways and Chemical Transformations
Research on α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea with various imidazolidin-2-ones resulted in the synthesis of novel glycoluril hydrochlorides. This study provides insights into synthetic pathways for creating structurally diverse molecules with potential chemical and biological applications. The variation in yields based on the substituents of the starting materials indicates the complexity and versatility of reactions involving urea derivatives (Gazieva et al., 2009).
Molecular Docking and Anticonvulsant Activity
A molecular docking study involving urea/thiourea derivatives, akin to the compound of interest, assessed their anticonvulsant activity. This research underscores the compound's potential in developing treatments for epilepsy. The study evaluated the neuroprotective properties through biochemical estimations, providing a foundation for future drug design aimed at treating neurological disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).
Antiparkinsonian Activity and Neuroprotection
Synthesized urea and thiourea derivatives exhibited significant antiparkinsonian activity in a study aimed at exploring treatments for Parkinson's disease. The research highlights the therapeutic potential of such compounds in addressing neurodegenerative conditions, emphasizing their role in mitigating oxidative stress and providing neuroprotection (Azam, Alkskas, & Ahmed, 2009).
特性
IUPAC Name |
1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-19(2)14(12-8-9-22-11-12)10-17-16(20)18-13-6-4-5-7-15(13)21-3/h4-9,11,14H,10H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFKVCWMVSSEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CC=C1OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Dimethylamino)ethyl-methylamino]cyclohexan-1-one](/img/structure/B2932917.png)
![4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2932921.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B2932923.png)


![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2932927.png)
![3-(3-methoxyphenyl)-2,5-disulfanylidene-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932928.png)
![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate](/img/structure/B2932930.png)
![4-Propan-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2932931.png)

![N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932934.png)

![N-Ethyl-N-[2-[(1-hydroxycycloheptyl)methyl-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2932937.png)